molecular formula C16H16N6O2 B2670849 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034504-29-3

3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2670849
CAS No.: 2034504-29-3
M. Wt: 324.344
InChI Key: UAZUHPBDRVXQDQ-UHFFFAOYSA-N
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Description

3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring, a piperidine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazine and piperidine intermediates. The key steps include:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Introduction of the carbonitrile group: This step involves the reaction of the intermediate with cyanogen bromide or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(5-methylpyrazine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-11-8-21-14(9-20-11)16(23)22-6-2-3-12(10-22)24-15-13(7-17)18-4-5-19-15/h4-5,8-9,12H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZUHPBDRVXQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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